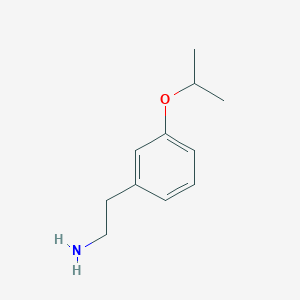

2-(3-Isopropoxyphenyl)ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Isopropoxyphenyl)ethylamine is a chemical compound with the molecular formula C11H17NO . It is not intended for human or veterinary use and is typically used for research purposes.

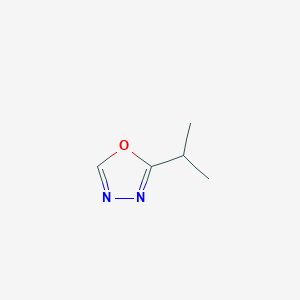

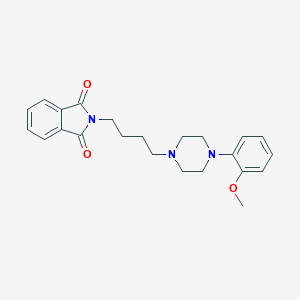

Molecular Structure Analysis

The molecular structure of 2-(3-Isopropoxyphenyl)ethylamine can be represented by the InChI code: 1S/C11H17NO.ClH/c1-9(2)13-11-5-3-4-10(8-11)6-7-12;/h3-5,8-9H,6-7,12H2,1-2H3;1H . The molecular weight of the compound is 179.26 g/mol.

Scientific Research Applications

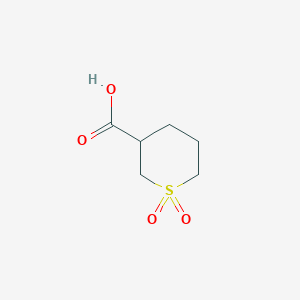

Antipsychotic and Neuroprotective Agents

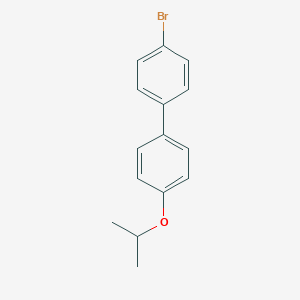

2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, related to 2-(3-Isopropoxyphenyl)ethylamine, have been identified as anti-dopaminergic agents. They are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activity (Habernickel, 2003).

Molecular Conformation Studies

Studies on molecular conformation and structure of 2-phenoxy ethylamine, a similar compound to 2-(3-Isopropoxyphenyl)ethylamine, have been conducted. These studies involve investigating hydrated complexes and generic β-blocker molecules, offering insights into hydrogen bonding and rigidity or flexibility in the side chain (Macleod & Simons, 2004).

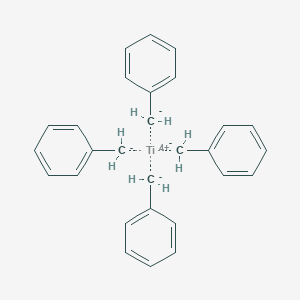

Structural Investigation

Research involving [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, closely related to 2-(3-Isopropoxyphenyl)ethylamine, has been conducted through single-crystal X-ray diffraction. This study provides valuable information on the ethylamine side chain's conformation relative to the phenyl ring (Datta, Podder, & Dattagupta, 1994).

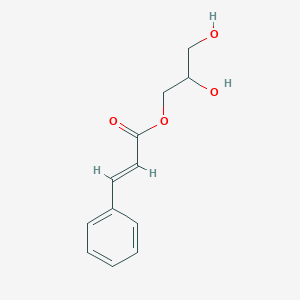

Antidepressant Activity

A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, structurally related to 2-(3-Isopropoxyphenyl)ethylamine, have been examined for their potential antidepressant activity. This involves studying their ability to inhibit neurotransmitter uptake and their effects in various rodent models (Yardley et al., 1990).

Dopamine Receptor Affinities

Research on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, similar to 2-(3-Isopropoxyphenyl)ethylamine, has been conducted to study their in vitro binding affinities for dopamine receptors. This research is significant in understanding the compound's interaction with dopamine receptor subtypes (Claudi et al., 1990).

Mechanism of Action

Target of Action

2-(3-Isopropoxyphenyl)ethylamine is a derivative of phenethylamine . Phenethylamine primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including metabolism and digestion.

Mode of Action

Phenethylamines, in general, are known to regulate monoamine neurotransmission by binding to the trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Biochemical Pathways

Phenethylamines are known to influence several biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

Phenethylamines, in general, follow a “two-compartment model” with a plasma half-life of about 30 minutes .

Result of Action

Phenethylamines are known to have strong cardiovascular activity and can produce topical vasoconstriction .

Action Environment

The action, efficacy, and stability of 2-(3-Isopropoxyphenyl)ethylamine can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific biological environment can all impact the compound’s action .

properties

IUPAC Name |

2-(3-propan-2-yloxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECYUMSFUEJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401658 |

Source

|

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isopropoxyphenyl)ethylamine | |

CAS RN |

149489-17-8 |

Source

|

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)